molecular formula C37H38N6O2 B14327267 N,N'-Bis(3-(9-acridinylamino)propyl)pentanediamide CAS No. 98502-81-9

N,N'-Bis(3-(9-acridinylamino)propyl)pentanediamide

Cat. No.: B14327267
CAS No.: 98502-81-9
M. Wt: 598.7 g/mol
InChI Key: FCLPUOKUZXAGFR-UHFFFAOYSA-N
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Description

N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide is a complex organic compound known for its unique structure and properties. This compound features two acridine moieties linked by a pentanediamide chain, making it a significant molecule in various scientific research fields, particularly in DNA intercalation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide typically involves the reaction of acridine derivatives with a diamine linker. The process generally includes:

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for cost-effectiveness, yield, and safety. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce halogen or alkyl groups .

Scientific Research Applications

N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide has several scientific research applications:

    Chemistry: Used in studies of DNA intercalation and molecular recognition.

    Biology: Investigated for its interactions with nucleic acids and potential as a molecular probe.

    Medicine: Explored for its potential in anticancer therapies due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of advanced materials and molecular sensors

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal structure and function of DNA, affecting processes such as replication and transcription. The molecular targets include DNA itself, and the pathways involved are those related to DNA metabolism and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide is unique due to its specific linker length and the positioning of the acridine moieties, which confer distinct intercalation properties and reactivity compared to similar compounds .

Properties

CAS No.

98502-81-9

Molecular Formula

C37H38N6O2

Molecular Weight

598.7 g/mol

IUPAC Name

N,N'-bis[3-(acridin-9-ylamino)propyl]pentanediamide

InChI

InChI=1S/C37H38N6O2/c44-34(38-22-10-24-40-36-26-12-1-5-16-30(26)42-31-17-6-2-13-27(31)36)20-9-21-35(45)39-23-11-25-41-37-28-14-3-7-18-32(28)43-33-19-8-4-15-29(33)37/h1-8,12-19H,9-11,20-25H2,(H,38,44)(H,39,45)(H,40,42)(H,41,43)

InChI Key

FCLPUOKUZXAGFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNC(=O)CCCC(=O)NCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

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